N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1269378-58-6
VCID: VC8065182
InChI: InChI=1S/C11H13N3.ClH/c1-12-9-10-4-2-5-11(8-10)14-7-3-6-13-14;/h2-8,12H,9H2,1H3;1H
SMILES: CNCC1=CC(=CC=C1)N2C=CC=N2.Cl
Molecular Formula: C11H14ClN3
Molecular Weight: 223.70

N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride

CAS No.: 1269378-58-6

Cat. No.: VC8065182

Molecular Formula: C11H14ClN3

Molecular Weight: 223.70

* For research use only. Not for human or veterinary use.

N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride - 1269378-58-6

Specification

CAS No. 1269378-58-6
Molecular Formula C11H14ClN3
Molecular Weight 223.70
IUPAC Name N-methyl-1-(3-pyrazol-1-ylphenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C11H13N3.ClH/c1-12-9-10-4-2-5-11(8-10)14-7-3-6-13-14;/h2-8,12H,9H2,1H3;1H
Standard InChI Key QAUNGQAAOXUZIO-UHFFFAOYSA-N
SMILES CNCC1=CC(=CC=C1)N2C=CC=N2.Cl
Canonical SMILES CNCC1=CC(=CC=C1)N2C=CC=N2.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a phenyl ring at the 3-position linked to a pyrazole heterocycle, with a methylamine group (CH2NHCH3-\text{CH}_2\text{NHCH}_3) attached to the benzylic carbon. The hydrochloride salt enhances solubility in polar solvents, a critical feature for bioavailability in biological assays . Key structural identifiers include:

PropertyValue
Molecular FormulaC11H14ClN3\text{C}_{11}\text{H}_{14}\text{ClN}_3
SMILES StringCl.CNCc1cccc(c1)-n2cccn2
InChI KeyQAUNGQAAOXUZIO-UHFFFAOYSA
Crystal StructureNot yet resolved (amorphous solid)

The pyrazole ring’s electron-rich nitrogen atoms enable hydrogen bonding and π-π stacking interactions, which are instrumental in binding to biological targets such as neurotransmitter transporters .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound remain unpublished, but analogous structures reported in the literature suggest distinct 1H-NMR^1\text{H-NMR} signals for the methylamine proton (δ2.53.0\delta \approx 2.5–3.0 ppm) and pyrazole aromatic protons (δ7.08.0\delta \approx 7.0–8.0 ppm) . Density functional theory (DFT) simulations predict a planar geometry for the pyrazole-phenyl system, with the methylamine group adopting a staggered conformation to minimize steric hindrance .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride typically involves a multi-step sequence:

  • Friedel-Crafts Acylation: Introduction of a ketone group to the phenyl ring using acetyl chloride and a Lewis acid catalyst.

  • Pyrazole Formation: Cyclocondensation of the ketone with hydrazine derivatives under acidic conditions.

  • Reductive Amination: Reduction of the intermediate imine with sodium cyanoborohydride, followed by methylation using methyl iodide.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

A related synthesis for a glycine transporter inhibitor, described by Yamamoto et al. (2016), employed similar reductive amination and allylation steps, achieving enantiomeric purity through chiral resolving agents .

Stability and Reactivity

The compound is hygroscopic and requires storage under inert conditions. In aqueous solutions (pH 4–6), it remains stable for >24 hours, but degradation occurs at alkaline pH due to deprotonation of the amine group. Reactivity with nucleophiles (e.g., thiols) is limited, making it suitable for conjugation reactions in prodrug design .

Applications in Chemical Research

Building Block in Medicinal Chemistry

The compound serves as a versatile intermediate for synthesizing:

  • Dopamine Receptor Modulators: Substitution at the pyrazole N1 position with aryl groups enhances D2/D3 selectivity.

  • Kinase Inhibitors: Functionalization of the methylamine group with sulfonamides yields potent JAK2/STAT3 inhibitors.

Material Science Applications

Its rigid aromatic core has been explored in the development of:

  • Liquid Crystals: Derivatives with alkyl chains exhibit nematic phases at room temperature.

  • Metal-Organic Frameworks (MOFs): Coordination with transition metals (e.g., Zn²⁺) generates porous structures for gas storage .

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